N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
Description
“N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a nitro group, a pyrazole ring, an iodophenyl group, and a furan ring. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C15H11IN4O4 |
|---|---|
Molecular Weight |
438.18g/mol |
IUPAC Name |
N-(4-iodophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11IN4O4/c16-10-1-3-11(4-2-10)18-15(21)14-6-5-13(24-14)9-19-8-12(7-17-19)20(22)23/h1-8H,9H2,(H,18,21) |
InChI Key |
VDBQARXSZDGGRB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the nitro group. Subsequent steps would involve the formation of the furan ring and the iodophenyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.
Reduction: The compound can be reduced under specific conditions to modify the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-chlorophenyl)-2-furamide
- 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(4-bromophenyl)-2-furamide
Uniqueness
The presence of the iodophenyl group in “N-(4-IODOPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE” distinguishes it from its analogs with different halogen substituents. This unique feature may impart distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
